2-Chloro-2',4'-difluoroacetophenone

Catalog No.
S1485511
CAS No.
51336-94-8
M.F
C8H5ClF2O
M. Wt
190.57 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-2',4'-difluoroacetophenone

CAS Number

51336-94-8

Product Name

2-Chloro-2',4'-difluoroacetophenone

IUPAC Name

2-chloro-1-(2,4-difluorophenyl)ethanone

Molecular Formula

C8H5ClF2O

Molecular Weight

190.57 g/mol

InChI

InChI=1S/C8H5ClF2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2

InChI Key

UENGBOCGGKLVJJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)C(=O)CCl

Synonyms

2-Chloro-1-(2,4-difluorophenyl)ethanone; Chloromethyl 2,4-Difluorophenyl Ketone; α-Chloro-2,4-difluoroacetophenone;

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)CCl

Difluoromethylation of Phenols

One primary application of 2-Chloro-2',4'-difluoroacetophenone involves the difluoromethylation of phenols. This reaction yields aryl difluoromethyl ethers, which are valuable intermediates in the synthesis of pharmaceuticals and other functional molecules. The presence of the fluorine atoms on the molecule enhances its reactivity, making it an effective reagent for this transformation [1].

Studies have shown that 2-Chloro-2',4'-difluoroacetophenone can be used in this reaction under mild conditions, employing a base and an aqueous solvent system. This makes it a more attractive option compared to traditional methods that often require harsh reaction conditions [1].

Source

[1] Sigma-Aldrich - Product Page for 2-Chloro-2',4'-difluoroacetophenone ()

Precursor in the Baylis-Hillman Reaction

2-Chloro-2',4'-difluoroacetophenone can also serve as a precursor in the Baylis-Hillman reaction. This reaction allows for the synthesis of complex molecules with functionalities containing both chloro and difluoromethyl groups. These functionalities can be crucial for the biological activity of certain drug candidates [2].

Research suggests that using 2-Chloro-2',4'-difluoroacetophenone in the Baylis-Hillman reaction with fluoroalkyl ketones leads to the formation of products containing the desired chlorodifluoromethyl motif [2]. This opens doors for the development of novel pharmaceuticals with potentially enhanced properties.

Source

[2] Sigma-Aldrich - Product Description for 2-Chloro-2,2-difluoroacetophenone (Related Compound) ()

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (97.92%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

51336-94-8

Wikipedia

2-Chloro-2',4'-difluoroacetophenone

Dates

Modify: 2023-08-15

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